4-Chlorocinnamonitrile
Overview
Description
4-Chlorocinnamonitrile is an organic compound with the molecular formula C9H6ClN. It is a derivative of cinnamonitrile, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
Scientific Research Applications
4-Chlorocinnamonitrile is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of heterocyclic compounds such as pyrazoles, thiazoles, and pyrimidines.
Functional Materials: It is used in the synthesis of conjugated polymers and liquid crystals for applications in organic electronics and optoelectronic devices.
Biological Activity: Some studies have reported moderate antimicrobial activity of this compound and its derivatives against certain bacterial and fungal strains.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that the compound has been used in the synthesis of other compounds, suggesting it may interact with various biochemical targets .
Mode of Action
It’s known that the compound has been used in the synthesis of ethyl-1-(4-chlorophenyl)-2-cyanoethyl(diethoxymethyl)phosphinate
Result of Action
It’s known that the compound has been used in the synthesis of other compounds, suggesting it may have a role in various biochemical reactions
Biochemical Analysis
Biochemical Properties
4-Chlorocinnamonitrile plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It has been used in the synthesis of ethyl-1-(4-chlorophenyl)-2-cyanoethyl(diethoxymethyl)phosphinate In biochemical contexts, this compound interacts with enzymes and proteins involved in radical and homocopolymerization reactions
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of great interest. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular behavior. For instance, it has been observed to impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been found to interact with enzymes, leading to either inhibition or activation of their activity. These interactions can result in changes in gene expression, further influencing cellular processes. The binding of this compound to specific proteins can also affect their function, contributing to the compound’s overall biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability during experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, toxic or adverse effects may be observed. Threshold effects have been identified, indicating the importance of determining the optimal dosage for specific applications. Toxicity studies have shown that high doses of this compound can lead to adverse effects on cellular function and overall health .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Enzymes involved in the metabolism of this compound include those responsible for its conversion to other bioactive compounds. These interactions are crucial for understanding the compound’s role in cellular metabolism .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are important for understanding the compound’s role in cellular processes and its potential as a biochemical tool .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorocinnamonitrile can be synthesized through several methods, including:
Sandmeyer Reaction: This involves the conversion of 4-chlorobenzaldehyde to this compound using copper(I) cyanide in the presence of a catalyst.
Rosenmund-von Braun Reaction: This method uses 4-chlorobenzyl chloride and copper(I) cyanide to produce this compound.
Ullmann Coupling: This involves the coupling of 4-chlorobenzonitrile with an appropriate alkyne under copper catalysis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Sandmeyer reaction due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Chlorocinnamonitrile undergoes various chemical reactions, including:
Nucleophilic Addition: The nitrile group can act as an electron acceptor, making the molecule susceptible to nucleophilic attack, leading to the formation of new carbon-carbon or carbon-nitrogen bonds.
Radical Polymerization: It can participate in radical polymerization reactions to form homopolymers and copolymers.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include organolithium compounds and Grignard reagents.
Radical Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are used under thermal or photochemical conditions.
Major Products
Nucleophilic Addition: Products include substituted amines and ketones depending on the nucleophile used.
Radical Polymerization:
Comparison with Similar Compounds
4-Chlorocinnamonitrile can be compared with other similar compounds such as:
Benzonitrile: Lacks the chlorine substituent, making it less reactive in certain nucleophilic addition reactions.
4-Hydroxybenzonitrile: Contains a hydroxyl group instead of chlorine, leading to different reactivity and applications.
4-Bromobenzonitrile: Contains a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
This compound is unique due to its combination of the nitrile group and chlorine substituent, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)prop-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCNBCKABHGVMX-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28446-72-2 | |
Record name | Cinnamonitrile, p-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028446722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-chlorocinnamonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.553 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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